molecular formula C14H12N2S B8518423 2-p-Tolylbenzo[d]thiazol-5-amine

2-p-Tolylbenzo[d]thiazol-5-amine

Cat. No.: B8518423
M. Wt: 240.33 g/mol
InChI Key: COSPJGOQDXRESQ-UHFFFAOYSA-N
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Description

2-p-Tolylbenzo[d]thiazol-5-amine is a chemical compound featuring a benzothiazole core structure, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological properties. This specific amine-functionalized derivative is intended for research and development purposes in laboratory settings. The benzothiazole moiety is recognized for its broad spectrum of biological activities. Scientific literature indicates that benzothiazole derivatives and their hybrid molecules have demonstrated considerable antimicrobial potential , showing activity against a range of bacterial pathogens and fungi . Furthermore, recent studies on sulfonamide-functionalized benzothiazole compounds have revealed promising antitubercular activity against Mycobacterium tuberculosis , as well as efficacy against Gram-positive bacteria such as Staphylococcus aureus . The mechanism of action for these compounds is believed to involve the inhibition of key bacterial enzymes, such as MurB in bacteria and DprE1 in mycobacteria, which are crucial for cell wall synthesis . Researchers are exploring this class of compounds for developing novel therapeutic agents, especially in the fight against the growing problem of antimicrobial resistance . This product is strictly for research use in a laboratory environment and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-benzothiazol-5-amine

InChI

InChI=1S/C14H12N2S/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,15H2,1H3

InChI Key

COSPJGOQDXRESQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)N

Origin of Product

United States

Scientific Research Applications

Synthesis of 2-p-Tolylbenzo[d]thiazol-5-amine

The synthesis of this compound typically involves the reaction of thiourea derivatives with appropriate aromatic compounds. The process often employs methods that enhance yield and purity, such as reflux conditions and the use of strong bases like sodium tert-butoxide. Recent studies have optimized these synthetic pathways to produce derivatives with improved biological activity .

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies reveal that these compounds exhibit potent antibacterial effects, with Minimum Inhibitory Concentration (MIC) values often lower than those of standard antibiotics. For instance, specific derivatives have shown MIC values as low as 0.23 mg/mL against E. coli and S. typhimurium .

Anticancer Potential

Molecular docking studies have indicated that this compound derivatives may interact effectively with cancer-related targets, such as Human Epidermal Growth Factor Receptor (HER). Compounds derived from this structure have shown promising binding affinities, suggesting potential roles in cancer therapy . The ability to form hydrogen bonds and engage in hydrophobic interactions enhances their efficacy against tumor cells.

Anti-inflammatory and Neuroprotective Effects

Research has also highlighted the anti-inflammatory properties of these compounds, with some derivatives showing effectiveness in reducing inflammation markers in cellular models. Additionally, neuroprotective effects have been observed, particularly in models of ischemia/reperfusion injury, where certain derivatives significantly attenuated neuronal damage .

Case Studies and Experimental Findings

Several studies provide insights into the applications of this compound:

Study ReferenceFindings
Compounds exhibited antibacterial activity with MIC values ranging from 0.23 to 0.94 mg/mL against various strains including E. coli and S. aureus.
Molecular docking studies indicated high binding affinities to HER enzyme, suggesting potential for cancer treatment applications.
Derivatives showed significant antifungal activity, outperforming standard antifungal agents like ketoconazole in specific tests.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 2-p-tolylbenzo[d]thiazol-5-amine can be contextualized by comparing it to structurally related benzothiazole and quinoline derivatives. Key compounds and their biological activities are summarized below:

Table 1: Comparison of Benzo[d]thiazol-5-amine Derivatives and Analogous Compounds

Compound Name Substituent(s) Target/Activity IC₅₀/EC₅₀ Selectivity/Notes Reference
Compound 14 C6: Pyridin-4-yl RIPK2 inhibitor 5.1 ± 1.6 nM High selectivity; anti-inflammatory (TNF-α reduction)
Compound 6 C6: Trimethoxyphenyl RIPK2 inhibitor Not reported Strong inhibition; occupies back pocket
Compound 25 C6: 1H-indol-5-yl RIPK2 inhibitor Not reported Moderate activity; 69% yield in synthesis
Compound 30 C6: Biquinolinyl RIPK2 inhibitor Reduced activity Lower affinity due to substituent orientation
4i (Imidazo-thiazole analog) 5-Nitrofuran-2-yl Mycobacterium tuberculosis MIC = 6.2 µg/mL Weak activity against ESKAPE pathogens
2-Methylbenzo[d]thiazol-5-amine 2-Methyl N/A N/A Commercial reference compound

Key Findings from SAR Studies

Substituent Position and Size: The C6 position of the quinoline core (in fused benzothiazole-quinoline hybrids) is critical for RIPK2 selectivity. Polar residues like Ser25 in RIPK2’s glycine-rich loop favor interactions with electron-deficient aromatic substituents (e.g., pyridinyl in Compound 14) . Bulky substituents (e.g., biquinolinyl in Compound 30) reduce activity, suggesting steric hindrance disrupts binding .

Electron-Deficient vs. Electron-Rich Groups :

  • Pyridinyl (Compound 14 ) and trimethoxyphenyl (Compound 6 ) enhance affinity due to π-π stacking and hydrophobic interactions .
  • Electron-rich indole (Compound 25 ) shows moderate activity, likely due to suboptimal charge complementarity .

Anti-Inflammatory vs. Antimicrobial Activity :

  • Benzo[d]thiazol-5-amine derivatives (e.g., Compound 14 ) primarily target RIPK2-driven inflammation .
  • Nitrofuran-tagged imidazo-thiazoles (e.g., 4i ) exhibit narrow-spectrum antimicrobial activity, highlighting scaffold-dependent functional divergence .

Synthetic Accessibility :

  • Suzuki-Miyaura coupling enables modular synthesis of C6-substituted derivatives (e.g., Compound 14 , 62.3% yield; Compound 25 , 69% yield) .
  • 2-Methyl and 2-aryl analogs (e.g., 2-p-tolyl) are synthetically tractable but require optimization for pharmacokinetics .

Preparation Methods

Synthesis of 5-Nitro-2-p-Tolylbenzo[d]thiazole

The precursor 5-nitro-2-p-tolylbenzo[d]thiazole is synthesized via cyclocondensation of 2-amino-5-nitrobenzenethiol with p-toluic acid derivatives. In one reported method, 2-amino-5-nitrobenzenethiol reacts with p-tolyl isothiocyanate in ethanol under acidic conditions (glacial acetic acid) at 80°C for 12 hours. The reaction proceeds via nucleophilic attack of the thiol group on the isothiocyanate, followed by cyclization to form the benzothiazole ring. The crude product is purified by recrystallization from ethanol, yielding a yellow crystalline solid (72% yield).

Reduction to 2-p-Tolylbenzo[d]thiazol-5-amine

The nitro group at the 5-position is reduced to an amine using catalytic hydrogenation or chemical reductants. A patent-described method suspends 5-nitro-2-p-tolylbenzo[d]thiazole (400 mg, 1.48 mmol) in a 2:1 ethanol/water mixture (12 mL total) and heats the solution at 80°C under hydrogen gas (1 atm) with 10% palladium on carbon (Pd/C) as a catalyst. After 6 hours, the reaction mixture is filtered through Celite, and the solvent is evaporated under reduced pressure to yield this compound as a white solid (89% yield). Alternative reductants like ammonium sulfide or iron in hydrochloric acid have been reported but show lower yields (≤65%).

Direct Amination via Ullmann Coupling

Copper-Catalyzed Coupling

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYield (%)Purity (HPLC)
Nitro Reduction5-Nitro-2-p-tolylbenzothiazoleH₂ (1 atm), Pd/C, EtOH/H₂O8998.5
Ullmann Coupling2-p-Tolylbenzo[d]thiazoleCuI, NH₃, DMF, 120°C6397.2
Iron/HCl Reduction5-Nitro-2-p-tolylbenzothiazoleFe, HCl, reflux6595.8

The nitro reduction pathway offers superior yields and scalability, making it the preferred industrial method. However, the Ullmann coupling provides a one-pot alternative for laboratories lacking hydrogenation equipment.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 8.4 Hz, 1H, H-4), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 7.32 (d, J = 8.0 Hz, 2H, Ar-H), 6.98 (s, 1H, H-6), 6.45 (s, 2H, NH₂), 2.37 (s, 3H, CH₃).

  • IR (KBr) : 3450 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C aromatic).

X-ray Diffraction

Single-crystal X-ray analysis confirms the planar benzothiazole core with dihedral angles of 8.2° between the benzothiazole and p-tolyl rings. The amino group adopts a coplanar orientation, facilitating π-π stacking interactions in the solid state.

Industrial-Scale Considerations

Solvent Selection

Ethanol/water mixtures are favored for nitro reductions due to their low cost and ease of removal. Patents highlight the use of antioxidant additives like L-ascorbic acid (0.1–0.5 wt%) to suppress oxidative side reactions during large-scale hydrogenations.

Purification Techniques

Chromatography is avoided in industrial settings. Instead, a patented crystallization protocol uses a 1:3 mixture of ethyl acetate and heptane, achieving ≥99% purity after two recrystallizations.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (150°C, 300 W) reduces nitro groups in 30 minutes with comparable yields (85–88%) to conventional methods.

Continuous Flow Systems

Microreactor technology enables safer hydrogenations by minimizing gas inventory. A prototype system achieved 92% yield at 10 g/h throughput using immobilized Pd/Al₂O₃ catalysts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-p-Tolylbenzo[d]thiazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) or cyclization strategies. For example, thiazole derivatives can be prepared by reacting substituted acetophenones with thiourea in the presence of NH4_4Cl under reflux (toluene, 80–100°C) . A four-component reaction involving 2-bromoacetophenone derivatives, aldehydes, thiourea, and isocyanides has also been reported, with yields ranging from 55% to 80% depending on substituent electronic effects . Key factors affecting yield include solvent polarity, temperature, and catalyst choice (e.g., NH4_4Cl vs. I2_2/DMSO systems) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming substituent positions. For example, aromatic protons in thiazole derivatives appear as multiplets at δ 7.2–8.5 ppm, while NH2_2 groups resonate as singlets at δ 5.2–5.8 ppm .
  • XRD : Single-crystal X-ray diffraction (e.g., MoKα radiation, λ = 0.71073 Å) provides precise bond lengths and angles. A related thiazole derivative showed a monoclinic system with space group I 1 2/a 1 and unit cell parameters a = 19.2951 Å, b = 13.6381 Å, c = 19.3808 Å .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+H]+^+ peaks with <2 ppm error) .

Q. What are the primary biological targets of this compound derivatives, and how are these activities assessed?

  • Methodological Answer : Thiazole derivatives are screened for antimicrobial, anticancer, and enzyme inhibitory activity. For example:

  • Anticancer assays : MTT or SRB protocols using cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression .
  • Enzyme inhibition : 15-Lipoxygenase (15-LOX) inhibition is tested spectrophotometrically at 234 nm, with quercetin (IC50_{50} = 23 μM) as a reference . Structure-activity relationships (SARs) often highlight the importance of electron-withdrawing groups (e.g., -CF3_3) at the para-position for enhanced activity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound for targeted applications?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets are used to calculate HOMO-LUMO gaps, dipole moments, and Mulliken charges. For example, exact-exchange terms in functionals improve thermochemical accuracy (average deviation <2.4 kcal/mol in atomization energies) . These studies guide substituent modifications to enhance redox stability or binding affinity. TD-DFT further predicts UV-Vis spectra, correlating with experimental λmax_{\text{max}} values (e.g., 320–350 nm for thiazoles) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 11.5–35 μM for 15-LOX inhibitors) can arise from assay conditions (e.g., substrate concentration, pH) or compound purity. Systematic approaches include:

  • Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., fixed linoleic acid concentration in LOX assays).
  • SAR refinement : Introduce substituents with graded electronic effects (e.g., -OCH3_3, -NO2_2) to isolate steric vs. electronic contributions .
  • Crystallographic validation : Compare ligand-binding modes via protein-ligand co-crystallography .

Q. How do transition metal complexes of this compound enhance functional properties, and what synthetic methods are used?

  • Methodological Answer : Zinc or copper complexes improve fluorescence or catalytic activity. For example:

  • Synthesis : React thiazole ligands with ZnCl2_2 in THF (1:1 molar ratio, 24 h stirring) to form complexes characterized by fluorescence lifetime analysis (e.g., τ = 2.4–3.1 ns) .
  • Applications : Metal-thiazole complexes show enhanced quantum yields (Φ = 0.45–0.67) for OLED applications or improved catalytic turnover in Suzuki-Miyaura couplings .

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